molecular formula C10H11ClF3N3 B11731522 [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride

[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride

Cat. No.: B11731522
M. Wt: 265.66 g/mol
InChI Key: DIUYEEHWYBKXAF-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H10F3N3·HCl and a molecular weight of 265.66 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an indazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of Methanamine Group: The methanamine group is attached through reductive amination reactions involving suitable amines and reducing agents.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The indazole core plays a crucial role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

    [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine: The non-hydrochloride form of the compound.

    [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanol: A similar compound with a methanol group instead of methanamine.

    [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methylamine: A compound with a methylamine group instead of methanamine.

Uniqueness: The hydrochloride form of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine offers enhanced solubility and stability, making it more suitable for various applications in research and industry. The presence of the trifluoroethyl group also imparts unique electronic properties, enhancing its interaction with molecular targets .

Properties

Molecular Formula

C10H11ClF3N3

Molecular Weight

265.66 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H

InChI Key

DIUYEEHWYBKXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl

Origin of Product

United States

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